2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one

Description

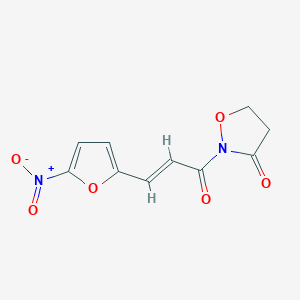

2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one is a heterocyclic compound featuring an isoxazolidin-3-one core linked to a 5-nitrofuran moiety via an acryloyl group.

Properties

Molecular Formula |

C10H8N2O6 |

|---|---|

Molecular Weight |

252.18 g/mol |

IUPAC Name |

2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]-1,2-oxazolidin-3-one |

InChI |

InChI=1S/C10H8N2O6/c13-8(11-9(14)5-6-17-11)3-1-7-2-4-10(18-7)12(15)16/h1-4H,5-6H2/b3-1+ |

InChI Key |

FFNQNFAOEZHVOU-HNQUOIGGSA-N |

Isomeric SMILES |

C1CON(C1=O)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |

Canonical SMILES |

C1CON(C1=O)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one typically involves the reaction of 5-nitrofuran-2-carbaldehyde with isoxazolidin-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol . The reaction conditions need to be carefully controlled to ensure the formation of the desired product.

Chemical Reactions Analysis

2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one undergoes various chemical reactions, including:

Oxidation: The nitro group in the furan ring can be oxidized to form nitroso or hydroxylamino derivatives.

Reduction: The nitro group can also be reduced to an amino group under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one involves the inhibition of bacterial enzymes. The nitro group in the furan ring is reduced to reactive intermediates that can interact with bacterial DNA and proteins, leading to cell death . The compound targets enzymes involved in the aerobic and anaerobic degradation of glucose and pyruvate .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Core Heterocycle: Isoxazolidin-3-one (target compound) offers a five-membered ring with one oxygen and one nitrogen atom, distinct from isoindoline-1,3-dione (two ketone groups) or cyclopentanone. This affects electronic properties and binding interactions.

- Chlorophenyl () and indole () substituents may prioritize steric bulk or lipophilicity.

Key Findings :

- Nitrofuran Role : The nitro group in the target compound may drive antimicrobial activity, contrasting with ’s cholinesterase inhibitors (indole-driven) or ’s antioxidants (methoxy/hydroxyl-driven).

- Enzyme Inhibition : Bulky substituents (e.g., diphenylacetamide in ) may hinder enzyme binding, whereas planar systems (e.g., curcumin analogs in ) favor interaction with active sites.

Physicochemical Properties

- Stability : Nitrofurans are prone to photodegradation, whereas methoxy groups () enhance stability via resonance effects.

Biological Activity

2-(3-(5-Nitrofuran-2-yl)acryloyl)isoxazolidin-3-one, also known by its CAS number 61982-45-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₈N₂O₆

- Molecular Weight : 252.18 g/mol

- Structure : The compound features a nitrofuran moiety, which is known for its bioactivity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that derivatives of nitrofuran compounds exhibit significant antimicrobial activity. The presence of the nitrofuran group in this compound enhances its ability to inhibit bacterial growth. In vitro studies have demonstrated effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have reported that isoxazolidinone derivatives can induce apoptosis in cancer cells. Specifically, this compound has been tested against several cancer cell lines, demonstrating cytotoxic effects that are attributed to the disruption of cellular processes and induction of oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The nitrofuran moiety can form adducts with DNA, leading to mutations and cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

Study 1: Antibacterial Efficacy

A study conducted by Voitenko et al. (1976) examined the antibacterial properties of various nitrofuran derivatives, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting the compound's potential as an antibacterial agent .

Study 2: Anticancer Potential

In a study published in the Journal of Medicinal Chemistry, the anticancer effects of isoxazolidinone derivatives were evaluated. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation across multiple cancer cell lines, with IC50 values ranging from 10 to 30 µM .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Isoxazolidinone | High | Moderate |

| Nitrofurantoin | Nitrofuran derivative | Very High | Low |

| Furazolidone | Nitrofuran derivative | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.